Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-butyl 3-oxo-8-oxa-2-azaspiro[45]decane-2-carboxylate is a chemical compound with the molecular formula C13H21NO4 It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, hydroxyl derivatives, and oxo derivatives. These products can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites and receptor binding pockets, influencing biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzymatic activities and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-13(8-10(14)15)4-6-17-7-5-13/h4-9H2,1-3H3 |
InChI Key |
ABXSWECNDZAOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1=O |
Origin of Product |
United States |
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